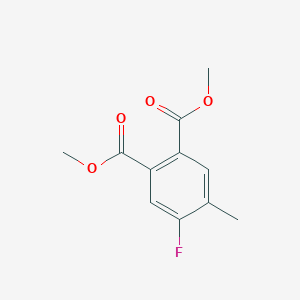

Dimethyl 4-fluoro-5-methylphthalate

説明

Dimethyl fumarate (DMF) is an oral disease-modifying therapy (DMT) approved by the FDA for treating relapsing-remitting multiple sclerosis (RRMS). It modulates the Nrf2 antioxidant pathway, reducing oxidative stress and promoting a shift from pro-inflammatory Th1/Th17 to anti-inflammatory Th2 immune responses . Clinical trials demonstrate its efficacy in reducing annual relapse rates (ARR) by ~50% and suppressing subclinical disease activity measured via MRI . DMF’s oral administration and favorable safety profile have made it a preferred option over older injectable therapies like interferon beta-1a (IFNβ-1a).

特性

CAS番号 |

146271-57-0 |

|---|---|

分子式 |

C11H11FO4 |

分子量 |

226.20 g/mol |

IUPAC名 |

dimethyl 4-fluoro-5-methylbenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C11H11FO4/c1-6-4-7(10(13)15-2)8(5-9(6)12)11(14)16-3/h4-5H,1-3H3 |

InChIキー |

CYTPPNSQBPRCTI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1F)C(=O)OC)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

DMF vs. Interferon Beta-1a (IFNβ-1a)

Study Design: A retrospective cohort study compared 316 RRMS patients (218 on DMF, 98 on IFNβ-1a) over 15 months.

| Parameter | DMF Group | IFNβ-1a Group | Adjusted Odds Ratio (95% CI) |

|---|---|---|---|

| Clinical Relapse (3–15 mo) | 24.5% | 9.6% | 3.11 (1.39–6.95) |

| New MRI Lesions (3–15 mo) | 28.6% | 8.7% | 4.32 (1.80–10.37) |

| NEDA at 15 Months | 79.9% | 51.1% | 3.81 (2.09–6.96) |

Key Findings :

- Early Activity : DMF showed higher relapse and lesion rates in the first 3–15 months, likely due to delayed efficacy onset.

- Long-Term Control : By 15 months, DMF outperformed IFNβ-1a, with nearly 80% achieving NEDA vs. 51% for IFNβ-1a. Adjusting for baseline factors (e.g., prior relapses, EDSS scores) confirmed DMF’s superiority .

- Mechanistic Differences: DMF’s immunomodulatory and neuroprotective effects contrast with IFNβ-1a’s mechanism of reducing T-cell activation and blood-brain barrier disruption .

Practical Considerations

- Administration : DMF (oral) vs. IFNβ-1a (injection), improving adherence .

- Safety : Both have similar tolerability, though DMF is associated with transient flushing and gastrointestinal effects.

Limitations and Conflicts of Interest

The study authors received funding from Biogen, Novartis, and Sanofi Genzyme, which may introduce bias . Further independent studies are needed to validate these results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。